N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-propylpentanamide
Description
N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-propylpentanamide is a synthetic small molecule characterized by a thiazolo[5,4-b]pyridine core fused to a substituted phenyl group and a 2-propylpentanamide side chain.
Properties
IUPAC Name |
N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-propylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS/c1-4-8-15(9-5-2)19(25)23-17-11-6-10-16(14(17)3)20-24-18-12-7-13-22-21(18)26-20/h6-7,10-13,15H,4-5,8-9H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGACUCCYDNSSPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=CC(=C1C)C2=NC3=C(S2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-propylpentanamide typically involves multiple steps starting from commercially available substances. One common method involves the annulation of a thiazole ring to a pyridine derivative. This process can be achieved through various synthetic techniques, including the use of hydrazonoyl halides as precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-propylpentanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of thiazolo[5,4-b]pyridine compounds exhibit significant antimicrobial activity. For instance, certain thiazolo[4,5-b]pyridine derivatives have shown potent inhibitory effects against bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentration (MIC) values as low as 0.21 μM . This suggests that N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-propylpentanamide may possess similar antimicrobial properties.
Anticancer Potential
The compound's structure is conducive to targeting cancer cells. Studies have demonstrated that thiazolo[5,4-b]pyridine derivatives can inhibit cell proliferation by modulating protein kinase activity, particularly CDK4 and CDK6, which are critical in cell cycle regulation . In vitro studies have shown promising results in reducing the viability of cancer cell lines, indicating potential use as an anticancer agent.
Anti-inflammatory Effects
Compounds with similar structural features have been investigated for their anti-inflammatory properties. The thiazole and pyridine moieties may interact with inflammatory pathways, providing a basis for developing anti-inflammatory drugs .
Synthesis and Development
The synthesis of this compound involves multi-step organic reactions that can yield various derivatives with enhanced biological activities. Techniques such as nucleophilic aromatic substitution and Smiles rearrangement are commonly employed in the synthesis of related compounds .
Case Studies and Research Findings
- Antimicrobial Activity Evaluation : A study evaluated several thiazolopyridine derivatives for their antimicrobial efficacy against common pathogens. The most active compound demonstrated significant inhibition at low concentrations .
- Cancer Cell Line Studies : Research involving acute myeloid leukemia cell lines showed that specific derivatives could induce apoptosis at concentrations as low as 0.25 μM . This indicates the potential for developing targeted cancer therapies based on this compound's structure.
- In Silico Analysis : Molecular docking studies have been conducted to assess the binding interactions of this compound with various biological targets. These studies suggest favorable drug-like properties and potential for further optimization in drug design .
Mechanism of Action
The mechanism of action of N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-propylpentanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K) by binding to the kinase domain and preventing its phosphorylation activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Comparisons (Table 1):
Substituent Analysis:
- Amide vs. Sulfonamide: The target compound’s 2-propylpentanamide chain likely confers higher lipophilicity compared to sulfonamide derivatives (e.g., ), which may improve membrane permeability but reduce aqueous solubility .
- Brominated Analog (): The bromine atom in 3-bromo-N-[2-methyl-3-...]benzamide increases molecular weight (424.3 vs. ~375.5) and may enhance halogen bonding in target interactions, a feature exploited in kinase inhibitors .
- Heterocycle Position (5,4-b vs.
Target Specificity and Docking Insights
- GK Activator (): A structurally related thiazolo[5,4-b]pyridine compound binds to the allosteric site of glucokinase (GK) via H-bonds with Arg63. The target compound’s amide group may similarly engage polar residues, though its longer side chain could alter binding depth .
- Kinase Inhibition (): Patent examples () and brominated analogs () suggest thiazolo-pyridine scaffolds are privileged structures in kinase inhibitor design, particularly for ATP-binding pockets.
Biological Activity
N-(2-Methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2-propylpentanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Structural Overview
The compound features a thiazolo[5,4-b]pyridine core fused with a phenyl group and a propylpentanamide side chain. This unique structure is believed to contribute to its diverse biological activities.
The biological activity of this compound can be attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival pathways. In studies, it exhibited an IC50 value in the nanomolar range, indicating potent inhibitory activity against PI3Kα and related isoforms .
- Antimicrobial Properties : The thiazole and pyridine motifs are associated with antimicrobial activity. The compound has demonstrated effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.21 µM .
- Cytotoxic Effects : Research indicates that this compound may induce cytotoxicity in cancer cell lines through mechanisms such as inhibition of topoisomerase II, leading to DNA damage and apoptosis .
1. Enzymatic Inhibition Studies
In a study focused on structure-activity relationships (SAR), the sulfonamide functionality was highlighted as critical for the inhibitory activity against PI3Kα. The compound showed strong binding interactions within the ATP-binding pocket of the enzyme, forming significant hydrogen bonds with key residues .
2. Antimicrobial Activity Evaluation
A series of thiazolo[5,4-b]pyridine derivatives were evaluated for their antimicrobial properties. The compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized MIC values to quantify effectiveness and compared these values to established antibiotics like ciprofloxacin .
3. Cytotoxicity Assessments
Cytotoxicity assays conducted on human cell lines revealed that this compound exhibited promising results in inhibiting cell proliferation in cancer models. The MTT assay indicated that the compound could significantly reduce cell viability at lower concentrations .
Data Summary Table
| Biological Activity | Mechanism | IC50/MIC Values |
|---|---|---|
| PI3K Inhibition | Competitive inhibition at ATP-binding site | IC50 ~ 3.6 nM |
| Antimicrobial | Disruption of bacterial cell wall | MIC = 0.21 µM |
| Cytotoxicity | Induction of apoptosis via topoisomerase II inhibition | Varies by cell line |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
